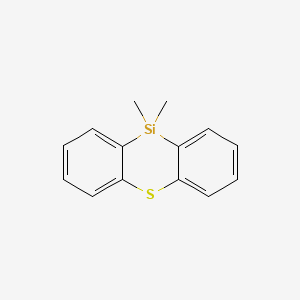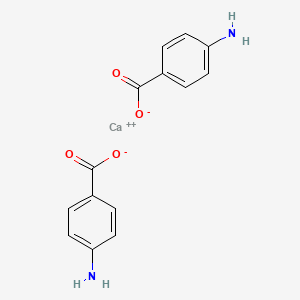
Copper dehydroabietylammonium 2-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper dehydroabietylammonium 2-ethylhexanoate is a complex compound that combines copper with dehydroabietylammonium and 2-ethylhexanoate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper dehydroabietylammonium 2-ethylhexanoate typically involves the reaction of copper salts with dehydroabietylamine and 2-ethylhexanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Organic solvents like ethanol or methanol are commonly used.
Catalysts: Sometimes, catalysts such as palladium or platinum may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques like crystallization or distillation.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Copper dehydroabietylammonium 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized copper back to its original state.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrazine are common reducing agents.
Solvents: Organic solvents like dichloromethane or toluene are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce copper oxides, while reduction can yield metallic copper.
科学的研究の応用
Copper dehydroabietylammonium 2-ethylhexanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of copper dehydroabietylammonium 2-ethylhexanoate involves its interaction with molecular targets and pathways:
Copper Center: The copper ion plays a crucial role in catalysis and redox reactions.
Ligand Interactions: The dehydroabietylammonium and 2-ethylhexanoate ligands influence the compound’s reactivity and stability.
Pathways: The compound can activate or inhibit specific biochemical pathways, depending on its application.
類似化合物との比較
Similar Compounds
Copper(II) 2-ethylhexanoate: Similar in structure but lacks the dehydroabietylammonium component.
Copper(II) acetylacetonate: Another copper complex with different ligands and applications.
Copper(II) trifluoroacetate: Used in similar catalytic applications but with distinct properties.
Uniqueness
Copper dehydroabietylammonium 2-ethylhexanoate is unique due to its combination of ligands, which imparts specific properties and reactivity. This makes it particularly useful in applications requiring both copper’s catalytic abilities and the unique characteristics of dehydroabietylammonium and 2-ethylhexanoate .
特性
CAS番号 |
53404-24-3 |
|---|---|
分子式 |
C28H47NO2 |
分子量 |
429.7 g/mol |
IUPAC名 |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C20H31N.C8H16O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-3-5-6-7(4-2)8(9)10/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)/t18-,19-,20+;/m0./s1 |
InChIキー |
MBVKWXSVKWAOKX-WFBUOHSLSA-N |
異性体SMILES |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C |
正規SMILES |
CCCCC(CC)C(=O)O.CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















